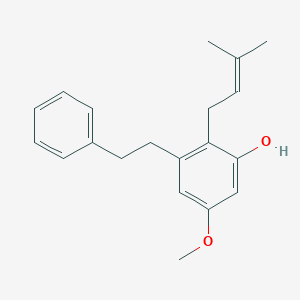![molecular formula C15H19NO B14281895 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol CAS No. 160428-34-2](/img/structure/B14281895.png)
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cycloocta[b]indole core with a hydroxyl group at the 2-position and a methyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[indole] and tosyl azide in carbon tetrachloride solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various reduced derivatives of the indole ring.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and indole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole: Similar structure but lacks the hydroxyl and methyl groups.
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar core structure but different functional groups.
®-(-)-4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: Similar ring system but different substituents.
Uniqueness
The uniqueness of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol lies in its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
160428-34-2 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
5-methyl-6,7,8,9,10,11-hexahydrocycloocta[b]indol-2-ol |
InChI |
InChI=1S/C15H19NO/c1-16-14-7-5-3-2-4-6-12(14)13-10-11(17)8-9-15(13)16/h8-10,17H,2-7H2,1H3 |
InChI-Schlüssel |
QCPWUOGDMGEFEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCCCCC2)C3=C1C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
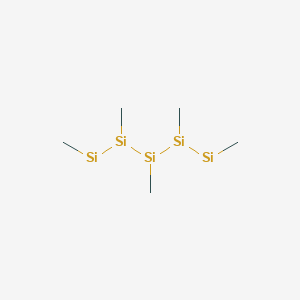
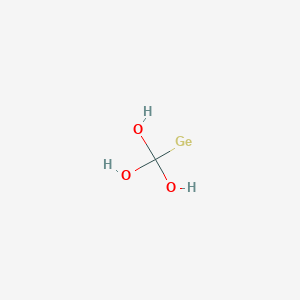

![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
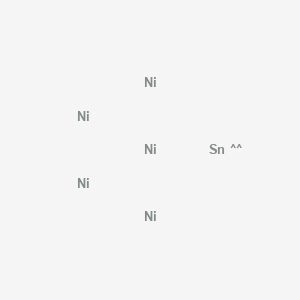
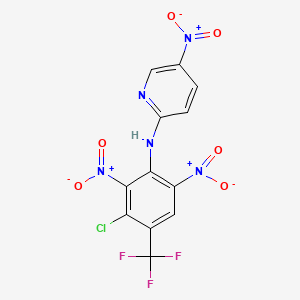
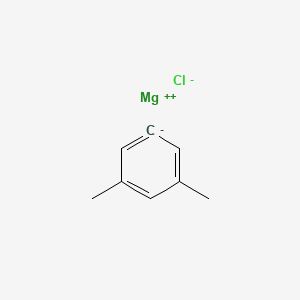
![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
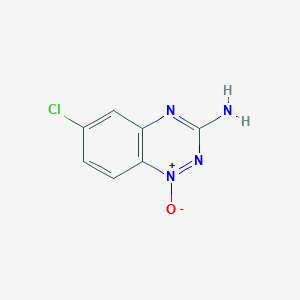
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
